molecular formula C12H12N2OS2 B14895209 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one

Cat. No.: B14895209
M. Wt: 264.4 g/mol
InChI Key: VLEFBSDKNKSDOG-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a thiadiazole ring attached to a thioether linkage and a dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.

    Attachment of the Dimethylphenyl Group: The final step involves the reaction of the thioether intermediate with 2,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The presence of the thiadiazole ring and thioether linkage makes it reactive towards various chemical transformations, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one: Similar structure but without the dimethyl groups on the phenyl ring.

    2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-methylphenyl)ethan-1-one: Similar structure with a single methyl group on the phenyl ring.

    2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3,4-dimethylphenyl)ethan-1-one: Similar structure with dimethyl groups in different positions on the phenyl ring.

Uniqueness

The presence of the 2,5-dimethylphenyl group in 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one may confer unique steric and electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C12H12N2OS2/c1-8-3-4-9(2)10(5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3

InChI Key

VLEFBSDKNKSDOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=CS2

Origin of Product

United States

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